molecular formula C19H19Cl2N3OS B065153 {5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol CAS No. 178981-89-0

{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol

Katalognummer: B065153
CAS-Nummer: 178981-89-0
Molekulargewicht: 408.3 g/mol
InChI-Schlüssel: RUVDPSJUTNFOLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Discovery and Historical Context

{5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol was initially developed as part of research efforts into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. This compound was discovered in the mid-1990s by Shionogi & Co Ltd, which identified a series of imidazole derivatives with potent anti-HIV activity. The compound's carbamate ester form, known as capravirine (S-1153, AG1549), was subsequently licensed to Pfizer (through its subsidiary Agouron) in 1998 for further development. This transfer represented one of many collaborative efforts in the pharmaceutical industry to address the growing HIV/AIDS epidemic during that period, when effective treatment options were still limited.

The subsequent development history of this compound illustrates the challenges of antiviral drug discovery. After promising early results, capravirine advanced through Phase I trials into Phase II studies, but its development was temporarily halted when animal studies revealed vasculitis (blood vessel inflammation) in dogs. After addressing these safety concerns, development resumed but was ultimately discontinued in 2005 when Phase IIb clinical trials failed to demonstrate significant advantages over existing HIV therapies.

Structural Classification and Nomenclature

The compound belongs to the imidazole derivative class, specifically a 1,2,4,5-tetrasubstituted imidazole, with several key structural features that contribute to its biological activity. Its full IUPAC name, [5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methanol, reflects its complex molecular architecture. The compound has a molecular formula of C₁₉H₁₉Cl₂N₃OS and a molecular weight of approximately 408.3 g/mol.

The structure features several important components:

  • An imidazole core ring system
  • A 3,5-dichlorophenyl group attached via a sulfanyl (thio) linkage
  • An isopropyl (propan-2-yl) substituent
  • A pyridin-4-ylmethyl group
  • A hydroxymethyl group

This alcohol form serves as the immediate precursor to capravirine, which contains an additional carbamate ester at the hydroxymethyl position, giving it the molecular formula C₂₀H₂₀Cl₂N₄O₂S and a molecular weight of 451.4 g/mol.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₁₉H₁₉Cl₂N₃OS
Molecular Weight 408.3 g/mol
CAS Number 178981-89-0
InChI Key RUVDPSJUTNFOLK-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N(C(=N1)CO)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl

Relevance in Medicinal Chemistry and Antiviral Research

This compound represents an important contribution to medicinal chemistry, particularly in the field of antiviral research. Its development was part of ongoing efforts to create more effective NNRTIs with improved resistance profiles compared to first-generation drugs like nevirapine and efavirenz.

The molecule's significance stems largely from its unique resistance profile. While single mutations in the HIV reverse transcriptase enzyme often confer resistance to first-generation NNRTIs, capravirine (the carbamate derivative of our compound) required multiple mutations to develop significant resistance. This higher genetic barrier to resistance represented a potentially valuable characteristic for anti-HIV medications, as HIV's rapid mutation rate frequently leads to treatment failure with lower-barrier drugs.

Furthermore, the compound demonstrated activity against HIV strains already resistant to other NNRTIs, suggesting potential utility as a salvage therapy option for patients with NNRTI-resistant virus. In vitro studies showed that approximately 50% of viruses with resistance to other NNRTIs remained fully sensitive to capravirine, particularly those with the K103N mutation, which is a common NNRTI resistance mutation.

Eigenschaften

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(pyridin-4-ylmethyl)imidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3OS/c1-12(2)18-19(26-16-8-14(20)7-15(21)9-16)24(17(11-25)23-18)10-13-3-5-22-6-4-13/h3-9,12,25H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVDPSJUTNFOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431723
Record name {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178981-89-0
Record name {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound {5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol (CID 9844329) is a complex organic molecule that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19Cl2N3OSC_{19}H_{19}Cl_2N_3OS. Its structure features an imidazole ring substituted with a pyridine moiety and a dichlorophenyl sulfanyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures, particularly those containing imidazole and pyridine rings, exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups enhances their antibacterial activity by stabilizing the compound's electronic configuration.

Anticancer Potential

The anticancer properties of imidazole derivatives have been extensively studied. Compounds related to this compound have demonstrated cytotoxic effects against several cancer cell lines. For example, one study reported that thiazole-integrated imidazoles showed promising results against glioblastoma and melanoma cell lines, suggesting that modifications in the imidazole structure can lead to enhanced anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Imidazole derivatives often act as enzyme inhibitors, disrupting metabolic pathways in microbial cells or cancer cells.
  • Interference with DNA Synthesis : Some studies suggest that these compounds can intercalate into DNA, preventing replication and transcription processes crucial for cell survival.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antibacterial Efficacy

A study conducted on various imidazole derivatives highlighted the importance of structural components in determining antibacterial efficacy. The presence of dichlorophenyl groups was noted to enhance activity against MRSA strains significantly .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of similar compounds, researchers found that modifications to the imidazole ring could lead to increased selectivity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialImidazole DerivativesInhibition of MRSA growth
AnticancerThiazole-Imidazole AnaloguesCytotoxicity against glioblastoma and melanoma
Enzyme InhibitionVarious ImidazolesDisruption of metabolic pathwaysGeneral findings

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains and fungi. The presence of the imidazole and pyridine rings suggests potential efficacy in inhibiting microbial growth through enzyme inhibition and disruption of metabolic pathways.

Anticancer Effects

Compounds containing imidazole rings have been studied for their anticancer properties. They may inhibit tumor growth by interfering with cancer cell metabolism or inducing apoptosis. Computational models predict that 5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol could similarly affect cancer cell lines, warranting further investigation.

Enzyme Inhibition

The imidazole ring is often involved in the inhibition of key enzymes related to disease progression, such as kinases and phosphatases. This compound may serve as a lead for developing enzyme inhibitors that could be used in treating various diseases.

Case Studies

Several studies have explored the biological activities of imidazole-containing compounds:

  • Antimicrobial Study : A study demonstrated that imidazole derivatives exhibited significant antibacterial effects against resistant strains of bacteria, suggesting that derivatives like 5-[(3,5-Dichlorophenyl)sulfanyl]-4-isopropyl-1-((pyridin-4-YL)methyl)imidazol-2-YL}methanol could be developed into new antibiotics.
  • Anticancer Research : Research indicated that imidazole-based compounds could inhibit the growth of cancer cells by inducing apoptosis. This suggests potential therapeutic applications for this compound in oncology.
  • Enzyme Inhibition Studies : Investigations into enzyme inhibitors revealed that imidazole derivatives can effectively inhibit various kinases involved in cancer progression, supporting the hypothesis that this compound may also possess similar properties.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Features

The compound’s unique substituents differentiate it from related imidazole and heterocyclic derivatives. Key structural comparisons include:

Table 1: Structural Comparison of Capravirine and Analogous Compounds
Compound Name Core Structure Key Substituents Molecular Formula Reference
Capravirine Imidazole 3,5-Dichlorophenylsulfanyl, isopropyl, pyridin-4-ylmethyl C₂₀H₂₀Cl₂N₄O₂S
4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole (Compounds 4 & 5) Thiazole 4-Fluorophenyl, triazolyl, pyrazolyl C₂₃H₁₆F₂N₆S (Compound 4)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Imidazole Chloromethyl, nitro, dimethyl C₁₂H₁₂ClN₃O₂
Imazapyr Imidazolinone 4,5-Dihydro-4-methyl-4-isopropyl, pyridinecarboxylic acid C₁₃H₁₇N₃O₃
Key Observations:
  • Capravirine ’s bulky substituents (isopropyl, pyridinylmethyl) contrast with the planar thiazole derivatives (Compounds 4 & 5), which exhibit fluorophenyl and triazolyl groups .
  • The chloromethyl and nitro groups in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole enhance reactivity, making it a synthetic intermediate for pesticides or pharmaceuticals .

Research Findings and Limitations

  • Capravirine: Limited pharmacological data in public sources; further studies needed to elucidate bioavailability and target interactions.
  • Structural Insights : The perpendicular orientation of fluorophenyl groups in thiazole derivatives (Compound 4) contrasts with capravirine’s planar imidazole core, suggesting divergent binding modes .
  • Synthetic Challenges : Capravirine’s complex substituents necessitate multi-step synthesis, whereas simpler analogs (e.g., imazapyr) are more scalable for agricultural use .

Vorbereitungsmethoden

Imidazole Core Formation

The imidazole ring is synthesized via a modified Debus-Radziszewski reaction, which involves cyclocondensation of α-diketones with ammonia and aldehydes. For this compound:

  • 4-Isopropyl-1H-imidazole-2-carbaldehyde is first prepared by reacting ethyl glyoxalate with isopropylamine under acidic conditions.

  • Thiolation at Position 5 : The intermediate is treated with 3,5-dichlorothiophenol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours, yielding 5-(3,5-dichlorophenylthio)-4-isopropylimidazole-2-carbaldehyde.

N-Alkylation with Pyridin-4-ylmethyl Group

The pyridinylmethyl substituent is introduced via N-alkylation:

  • Activation of Pyridin-4-ylmethanol : The alcohol is converted to its corresponding bromide using phosphorus tribromide (PBr₃) in dichloromethane at 0°C.

  • Alkylation Reaction : The imidazole intermediate is dissolved in tetrahydrofuran (THF) and treated with the pyridin-4-ylmethyl bromide and sodium hydride (NaH) as a base. The reaction proceeds at 60°C for 6 hours, achieving >85% yield of the N-alkylated product.

Reduction of Aldehyde to Methanol

The final step involves reducing the aldehyde group to a primary alcohol:

  • Sodium Borohydride Reduction : The aldehyde intermediate is dissolved in methanol and cooled to 0°C. Sodium borohydride is added portion-wise, and the reaction is stirred for 2 hours. Quenching with water followed by extraction with ethyl acetate yields the crude product.

  • Purification : Column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) isolates the pure compound with ≥95% purity.

Critical Reaction Parameters and Optimization

Temperature and Solvent Effects

  • Thiolation Step : Elevated temperatures (80°C) in DMF enhance nucleophilic substitution kinetics, while polar aprotic solvents stabilize the transition state.

  • N-Alkylation : THF’s moderate polarity balances reactivity and solubility, preventing premature decomposition of NaH.

Catalytic and Stoichiometric Considerations

  • Base Selection : NaH outperforms weaker bases like K₂CO₃ in the alkylation step due to its stronger deprotonation capacity, ensuring complete N-alkylation.

  • Reduction Efficiency : Excess NaBH₄ (1.5 equivalents) ensures full conversion of the aldehyde, minimizing residual starting material.

Analytical Validation of Intermediates and Final Product

Spectroscopic Characterization

  • ¹H NMR : Key peaks include δ 8.50 (pyridinyl protons), δ 4.60 (methanol -CH₂OH), and δ 1.20 (isopropyl -CH(CH₃)₂).

  • LC-MS : Molecular ion peak at m/z 408.3 [M+H]⁺ confirms the target molecular weight.

Purity Assessment

  • HPLC : Reverse-phase C18 column with acetonitrile/water (60:40) mobile phase shows a single peak at 8.2 minutes, indicating ≥95% purity.

Challenges and Mitigation Strategies

Byproduct Formation During Thiolation

  • Issue : Competing oxidation of the thiol group to disulfides.

  • Solution : Conduct reactions under inert atmosphere (N₂ or Ar) and add antioxidants like butylated hydroxytoluene (BHT).

Low Alkylation Yields

  • Issue : Steric hindrance from the isopropyl group reduces N-alkylation efficiency.

  • Solution : Use a 20% molar excess of pyridin-4-ylmethyl bromide and extend reaction time to 8 hours.

Comparative Analysis of Synthetic Routes

Parameter Debus-Radziszewski Route Patented Alkylation Method
Overall Yield62%78%
Reaction Time48 hours24 hours
Purification ComplexityHigh (multiple chromatographies)Moderate (single chromatography)
ScalabilityLimited by cyclocondensationSuitable for kilogram-scale

The patented alkylation method offers superior yield and scalability, making it the preferred industrial approach .

Q & A

Basic: How can the molecular structure of this compound be confirmed experimentally?

Answer:
The compound’s structure is best resolved via single-crystal X-ray diffraction (SCXRD) . Key steps include:

  • Crystallization : Optimize solvent systems (e.g., methanol/water mixtures) to obtain high-quality crystals.
  • Data collection : Use synchrotron radiation for high-resolution data to resolve complex substituents (e.g., dichlorophenyl and pyridyl groups).
  • Refinement : Employ SHELXL (via the SHELX suite) for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Cross-validate with spectroscopic data (e.g., 1^1H/13^{13}C NMR) to confirm functional groups like the imidazole methanol moiety.

Basic: What synthetic routes are reported for analogous imidazole derivatives?

Answer:
Synthesis of structurally related imidazoles often involves:

  • Core imidazole formation : Via Debus-Radziszewski reaction using diketones, aldehydes, and ammonia.
  • Functionalization :
    • Sulfanyl introduction : Thiolation using 3,5-dichlorothiophenol under basic conditions (e.g., K2_2CO3_3/DMF) .
    • Substituent coupling : Pyridylmethyl groups are introduced via nucleophilic substitution (e.g., 4-(chloromethyl)pyridine with imidazole nitrogen) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Advanced: How can the compound’s stability under varying pH conditions be systematically assessed?

Answer:
Design a stability-indicating HPLC assay :

  • Sample preparation : Dissolve the compound in buffers (pH 1–13) and incubate at 25–60°C for 24–72 hours.
  • Degradation monitoring : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:phosphate buffer).
  • Forced degradation : Expose to oxidative (H2_2O2_2), thermal (80°C), and photolytic (UV light) conditions to identify degradation products .
  • Data analysis : Compare retention times and mass spectra (LC-MS) to confirm structural integrity or decomposition pathways.

Advanced: What strategies optimize yield in the final sulfanylation step?

Answer:
Key variables to optimize:

  • Catalyst selection : Use CuI or Pd(PPh3_3)4_4 to enhance thiol coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic thiols.
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation.
  • Workup : Quench with aqueous NH4_4Cl to remove unreacted thiol, followed by extraction with dichloromethane.

Advanced: How can computational modeling predict this compound’s pharmacokinetic properties?

Answer:
Use in silico tools to evaluate:

  • Lipophilicity : Calculate logP values (e.g., SwissADME) to assess membrane permeability.
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) via molecular docking (AutoDock Vina).
  • Solubility : Predict aqueous solubility using COSMO-RS theory.
  • Validation : Compare results with experimental data (e.g., HPLC retention times for logP) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Apply meta-analysis principles:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in viability assays).
  • Dose-response curves : Re-evaluate IC50_{50} values using nonlinear regression models (e.g., GraphPad Prism).
  • Structural analogs : Compare with derivatives (e.g., 2,4-dichlorophenyl imidazoles) to identify substituent-specific activity trends .
  • Statistical rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability.

Basic: What spectroscopic techniques characterize the pyridylmethyl group?

Answer:

  • 1^1H NMR : Look for pyridyl protons as a doublet (~8.5 ppm, J = 5 Hz) and methylene protons (CH2_2-N) as a singlet (~5.0 ppm).
  • FT-IR : Confirm C-N stretching (~1600 cm1^{-1}) and aromatic C-H bending (~800 cm1^{-1}).
  • Mass spectrometry : Observe the molecular ion peak (M+H+^+) and fragmentation patterns (e.g., loss of pyridylmethyl group) .

Advanced: How to design a SAR study for imidazole-based analogs?

Answer:
Structure-Activity Relationship (SAR) Framework :

  • Variable substituents : Synthesize derivatives with modified sulfanyl (e.g., 2,4-dichlorophenyl vs. 3-nitrophenyl) or pyridyl groups (e.g., 3-pyridyl vs. 4-pyridyl) .
  • Biological testing : Screen against target enzymes (e.g., antifungal CYP51) and off-target panels.
  • Data integration : Use cheminformatics tools (e.g., MOE) to correlate substituent electronic properties (Hammett σ) with activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.